2-(3-(3-((2-Chloro-3-(trifluoromethyl)benzyl)(2,2-diphenylethyl)amino)propoxy)phenyl)acetic acid hydrochloride
Overview
Description
This compound, also known as GW3965 HCl, is a chemical with the molecular formula C33H32Cl2F3NO3 . It has a molecular weight of 618.5 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a complex arrangement of carbon, hydrogen, chlorine, fluorine, nitrogen, and oxygen atoms . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Chemical Reactions Analysis
Specific chemical reactions involving this compound are not provided in the search results .Physical And Chemical Properties Analysis
This compound has a molecular weight of 618.5 g/mol. It has a complexity of 771 and a topological polar surface area of 49.8 Ų . The compound has 1 hydrogen bond donor count and 7 hydrogen bond acceptor count .Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been used in the synthesis of various organic compounds. For instance, Thomas, Gupta, and Gupta (2003) reported the synthesis of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol, which involved hydrolytic cleavage and was further used to create 4H-1,4-benzothiazines and their sulfones. This demonstrates the utility of the compound in complex organic syntheses (Thomas, Gupta, & Gupta, 2003).
- Similarly, Hishmat et al. (1979) utilized a related compound in the reaction with nitriles and hydrazines to form distinct organic structures, showing its versatility in organic chemistry (Hishmat, Abd el Rahman, Gohar, & Abdel-Rahman, 1979).
Medicinal Chemistry and Pharmacology
- Patel, Patel, and Patel (2010) synthesized derivatives involving a related compound and evaluated them for antibacterial and antifungal activities. This highlights the potential of the compound in the development of new antimicrobial agents (Patel, Patel, & Patel, 2010).
- In another study by Kirmizigul et al. (2003), novel natural products containing similar compounds were isolated from Turkish lichens, suggesting the compound's relevance in natural product chemistry and potential pharmacological applications (Kirmizigul, Koz, Anıl, Icli, & Zeybek, 2003).
Material Science and Industrial Applications
- The compound and its derivatives have been explored in the field of material science. For example, the research by Souverain et al. (1980) into the polymerization of ethylenic monomers initiated by superacids, where trifluoromethanesulphonates were studied, can be relevant to understanding the industrial applications of similar compounds (Souverain, Leborgne, Sauvet, & Sigwalt, 1980).
Safety And Hazards
properties
IUPAC Name |
2-[3-[3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]propoxy]phenyl]acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31ClF3NO3.ClH/c34-32-27(15-8-17-30(32)33(35,36)37)22-38(18-9-19-41-28-16-7-10-24(20-28)21-31(39)40)23-29(25-11-3-1-4-12-25)26-13-5-2-6-14-26;/h1-8,10-17,20,29H,9,18-19,21-23H2,(H,39,40);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPUWJFHNOUNQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN(CCCOC2=CC=CC(=C2)CC(=O)O)CC3=C(C(=CC=C3)C(F)(F)F)Cl)C4=CC=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32Cl2F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20961003 | |
Record name | (3-{3-[{[2-Chloro-3-(trifluoromethyl)phenyl]methyl}(2,2-diphenylethyl)amino]propoxy}phenyl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20961003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
618.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3-((2-Chloro-3-(trifluoromethyl)benzyl)(2,2-diphenylethyl)amino)propoxy)phenyl)acetic acid hydrochloride | |
CAS RN |
405911-17-3 | |
Record name | (3-{3-[{[2-Chloro-3-(trifluoromethyl)phenyl]methyl}(2,2-diphenylethyl)amino]propoxy}phenyl)acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20961003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GW3965 hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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